REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH3:1][N:2]([CH2:3][CH2:4][S:5][c:6]1[cH:7][cH:8][c:9]([N+:12]([O-:13])=[O:14])[cH:10][cH:11]1)[CH3:15].[Cl-:16].[Fe:26].[NH4+:17].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH3:1][N:2]([CH2:3][CH2:4][S:5][c:6]1[cH:7][cH:8][c:9]([NH2:12])[cH:10][cH:11]1)[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCSc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CN(C)CCSc1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |